2-Methoxy-2-methylpropanenitrile

Catalog No.
S3345502
CAS No.
76474-09-4
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-2-methylpropanenitrile

CAS Number

76474-09-4

Product Name

2-Methoxy-2-methylpropanenitrile

IUPAC Name

2-methoxy-2-methylpropanenitrile

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-5(2,4-6)7-3/h1-3H3

InChI Key

GREBWGAVFUQVPM-UHFFFAOYSA-N

SMILES

CC(C)(C#N)OC

Canonical SMILES

CC(C)(C#N)OC

The exact mass of the compound 2-Methoxy-2-methylpropanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methoxy-2-methylpropanenitrile (CAS 76474-09-4), frequently referred to as 2-methoxyisobutyronitrile, is a highly stable, methoxy-protected cyanohydrin. Unlike its unprotected counterpart, acetone cyanohydrin, which is prone to spontaneous dehydrocyanation and subsequent release of highly toxic hydrogen cyanide gas, this compound features a fully protected quaternary alpha-carbon. This structural modification not only enhances its shelf life and handling safety but also fundamentally alters its reactivity profile in transition-metal-catalyzed transformations. By preventing the elimination pathways that liberate free cyanide, it serves as a critical, non-poisoning intermediate for synthesizing alpha-methoxy amides, sterically hindered amines, and complex pharmaceutical building blocks [1].

Attempting to substitute 2-methoxy-2-methylpropanenitrile with unprotected acetone cyanohydrin or generic aliphatic nitriles in catalytic hydration workflows invariably leads to process failure. Unprotected cyanohydrins undergo rapid dehydrocyanation in solution, releasing free cyanide ions that irreversibly bind to and poison late-transition-metal catalysts, such as Pt-phosphinito or molybdocene complexes. Conversely, substituting with standard aliphatic nitriles fails to yield the desired quaternary alpha-methoxy architecture required for specific downstream applications. Thus, the methoxy-protection is not merely a safety feature; it is an absolute requirement to maintain catalyst turnover and achieve measurable yields during the synthesis of sterically hindered alpha-methoxy derivatives [1].

Prevention of Catalyst Poisoning via Dehydrocyanation Inhibition

In a comparative study of nitrile hydration catalysts, researchers evaluated the reactivity of the[PtCl(PMe2OH){(PMe2O)2H}] complex with various cyanohydrins. When unprotected cyanohydrins were utilized, the substrates underwent dehydrocyanation, releasing cyanide that irreversibly poisoned the Pt catalyst and resulted in negligible amide yields. In contrast, the methoxy-protected 2-methoxy-2-methylpropanenitrile completely suppressed dehydrocyanation. When 0.34 mmol of 2-methoxy-2-methylpropanenitrile was reacted with 2.2 μmol of the Pt catalyst at 60 °C, the substrate was successfully and cleanly hydrated to 2-methoxyisobutyramide, demonstrating sustained catalytic turnover without cyanide-induced deactivation [1].

Evidence DimensionCatalyst viability and hydration success
Target Compound DataSuccessfully hydrates to 2-methoxyisobutyramide with sustained Pt catalyst turnover.
Comparator Or BaselineUnprotected cyanohydrins yield trace amide product due to irreversible cyanide poisoning.
Quantified DifferenceComplete suppression of dehydrocyanation, enabling catalytic hydration versus total catalyst deactivation.
Conditions[PtCl(PMe2OH){(PMe2O)2H}] catalyst (2.2 μmol), substrate (0.34 mmol), D2O, 60 °C, 14 h.

For process chemists synthesizing alpha-methoxy amides, this compound guarantees catalyst survival and product yield, whereas unprotected analogs will destroy expensive Pt or Mo catalysts.

Structural Stability and Safe Handling Profile

Acetone cyanohydrin is notorious for its poor thermal and chemical stability, readily decomposing into acetone and highly toxic hydrogen cyanide (HCN) under basic conditions or upon prolonged storage. The etherification of the hydroxyl group to form 2-methoxy-2-methylpropanenitrile locks the molecule into a stable configuration. By eliminating the free hydroxyl group necessary for the elimination pathway, the methoxy-protected variant exhibits a significantly enhanced shelf life and eliminates the acute inhalation hazards associated with spontaneous HCN release during standard laboratory handling and scale-up operations [1].

Evidence DimensionSpontaneous dehydrocyanation potential
Target Compound DataExhibits high stability with no spontaneous HCN release.
Comparator Or BaselineAcetone cyanohydrin decomposes to release lethal HCN gas.
Quantified DifferenceComplete elimination of the hydroxyl-driven elimination pathway.
ConditionsStandard storage and handling conditions.

Procurement teams and safety officers must prioritize this protected variant for large-scale synthesis to mitigate the severe exposure risks and specialized handling costs associated with free cyanohydrins.

Atmospheric Distillation and Thermal Processability

A major limitation of unprotected acetone cyanohydrin in process chemistry is its inability to withstand atmospheric distillation; it thermally decomposes into acetone and hydrogen cyanide at elevated temperatures, necessitating high-vacuum purification. In contrast, the methoxy-protected 2-methoxy-2-methylpropanenitrile demonstrates robust thermal stability, allowing for straightforward purification via atmospheric distillation. With a boiling point of approximately 130 °C at 760 mmHg, this compound can be processed and purified using standard industrial distillation equipment without the risk of catastrophic degradation or toxic gas generation [1].

Evidence DimensionThermal stability during distillation
Target Compound DataStable up to its boiling point of 130 °C at 760 mmHg, permitting atmospheric distillation.
Comparator Or BaselineAcetone cyanohydrin undergoes thermal decomposition to HCN and acetone at atmospheric pressure.
Quantified DifferenceEnables atmospheric pressure processing versus requiring strict high-vacuum conditions to prevent decomposition.
ConditionsStandard atmospheric distillation (760 mmHg).

Process engineers can purify and scale this compound using standard atmospheric distillation columns, significantly reducing equipment costs and safety overhead compared to high-vacuum systems.

Transition-Metal Catalyzed Nitrile Hydration

Serves as an ideal substrate for the synthesis of 2-methoxyisobutyramide using Pt-phosphinito or molybdocene catalysts, where avoiding cyanide-induced catalyst poisoning is critical [1].

Precursor for Sterically Hindered Amines

Acts as a stable, non-decomposing intermediate for reduction to 2-methoxy-2-methylpropan-1-amine, a valuable building block in pharmaceutical discovery [1].

Safe Cyanohydrin Surrogate in Multistep Synthesis

Replaces highly toxic and unstable acetone cyanohydrin in synthetic pathways requiring a quaternary alpha-methoxy nitrile motif, drastically reducing required safety infrastructure [1].

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Wikipedia

2-Methoxy-2-methylpropanenitrile

Dates

Last modified: 04-14-2024

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